

Application Notes and Protocols for DGY-09-192-Mediated FGFR Degradation

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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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Abstract

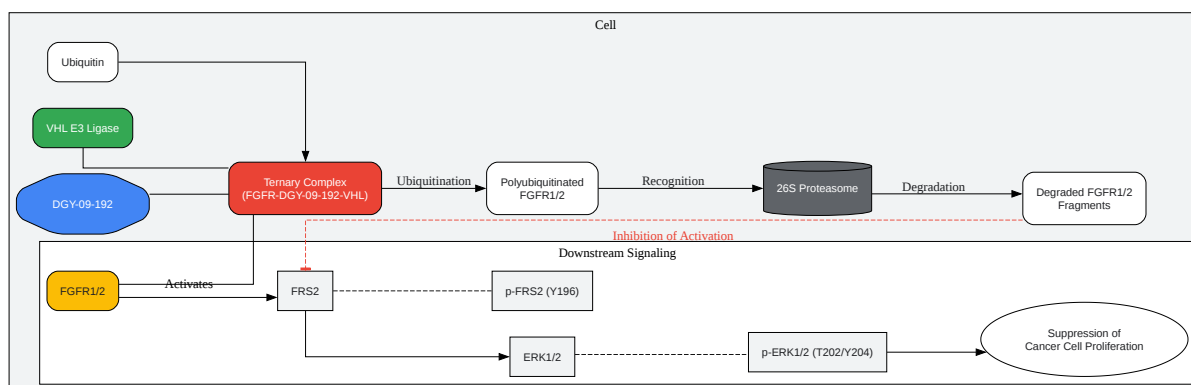
These application notes provide a comprehensive guide for the utilization of **DGY-09-192**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). Detailed protocols for in vitro experiments are outlined to enable researchers to effectively study the kinetics and optimal treatment duration for **DGY-09-192**-induced degradation of its target proteins.

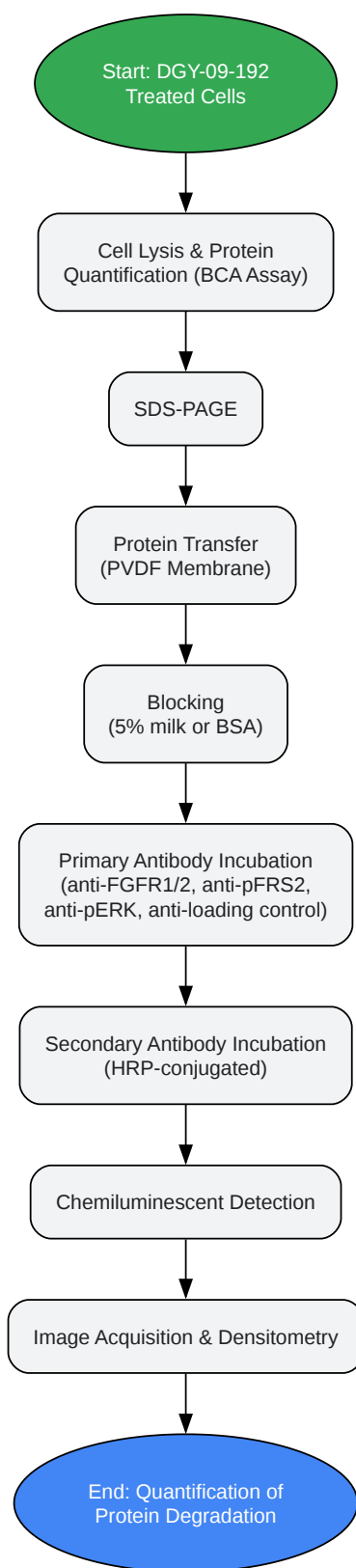
Introduction to DGY-09-192

DGY-09-192 is a bivalent degrader that functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of FGFR1 and FGFR2. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to FGFR1/2. This ternary complex formation (**DGY-09-192** : VHL : FGFR1/2) leads to the polyubiquitination of the FGFR protein, marking it for degradation by the 26S proteasome.[1][2][3][4][5][6][7] This targeted degradation approach offers a powerful tool for studying the roles of FGFR1 and FGFR2 in various cellular processes and for the potential development of therapeutics for FGFR-driven cancers.[1][2][5][6][8]

Mechanism of Action and Signaling Pathway

DGY-09-192 induces the degradation of FGFR1 and FGFR2, which in turn suppresses downstream signaling pathways. A key consequence of FGFR1/2 degradation is the reduction in the phosphorylation of FRS2 at Y196 and ERK1/2 at T202/Y204.[1]





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